5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Overview
Description
5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Plant Defense Mechanisms
Studies have shown that pyrrolo[2,3-c]pyridine derivatives play a role in plant defense against pathogens. For instance, Pyrroline-5-carboxylate (P5C), a related compound, is involved in proline-P5C metabolism, which is tightly regulated in plants, especially during pathogen infection and abiotic stress. This metabolism is implicated in defense responses against bacterial pathogens through a salicylic acid-dependent pathway, reactive oxygen species (ROS), and hypersensitive response (HR)-associated cell death (A. Qamar, K. Mysore, M. Senthil-Kumar, 2015).
Synthesis and Application in Medicinal Chemistry
Hybrid catalysts have been employed for the synthesis of pyranopyrimidine scaffolds, which are precursors to various bioactive compounds in medicinal and pharmaceutical industries. These scaffolds have a wide range of applicability due to their bioavailability and structural complexity. The synthesis of these compounds involves one-pot multicomponent reactions using diverse catalysts, indicating the versatility of pyrrolo[2,3-c]pyridine derivatives in drug synthesis (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).
Influence on Electronic Systems of Biologically Important Molecules
Research has explored the impact of metals on the electronic systems of biologically important molecules, including pyrrolo[2,3-c]pyridine derivatives. These studies have used spectroscopic methods to examine how metals affect the electronic structure and reactivity of these compounds, contributing to our understanding of their interactions with biological targets. This knowledge helps predict properties like reactivity and stability in biological systems (W. Lewandowski, M. Kalinowska, H. Lewandowska, 2005).
Optical Properties and Application in Advanced Materials
Diketopyrrolopyrroles, which contain the pyrrolo[2,3-c]pyridine core, are widely used dyes and pigments due to their exceptional optical properties. These compounds have applications in high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The synthesis, reactivity, and optical properties of these compounds have been extensively reviewed, showcasing their potential in creating advanced materials (M. Grzybowski, D. Gryko, 2015).
Biotechnological Applications
Biotechnological routes have explored the production of valuable chemicals from lactic acid via chemical and biotechnological processes, including derivatives of pyrrolo[2,3-c]pyridine. These pathways demonstrate the potential of lactic acid, derived from biomass fermentation, as a feedstock for synthesizing a variety of chemicals through green chemistry approaches (Chao Gao, Cuiqing Ma, P. Xu, 2011).
Properties
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-6-3-7(9(12)13)11-8(6)4-10-5/h2-4,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCQHRXBLPIFNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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